2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride
Description
Properties
Molecular Formula |
C13H19Cl2N3 |
|---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydro-1H-benzo[f]benzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H17N3.2ClH/c14-6-5-13-15-11-7-9-3-1-2-4-10(9)8-12(11)16-13;;/h7-8H,1-6,14H2,(H,15,16);2*1H |
InChI Key |
NRNFZNBTAIOSSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)NC(=N3)CCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the cyclization of amino nitriles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the efficiency of the process .
Chemical Reactions Analysis
2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Data Table: Key Properties of Target Compound and Analogs
| Compound Name | Core Structure | Side Chain | Molecular Weight (g/mol) | Salt Form | Key Feature |
|---|---|---|---|---|---|
| 2-{1H,5H,6H,7H,8H-Naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride | Naphtho[2,3-d]imidazole | Ethylamine | Not reported | Dihydrochloride | Fused naphthalene-imidazole |
| 2-{1H-Naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride | Naphtho[1,2-d]imidazole | Ethylamine | 231.69 | Dihydrochloride | Positional isomer |
| 3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-amine dihydrochloride | Naphtho[2,3-d]imidazole | Propylamine | Not reported | Dihydrochloride | Extended alkyl chain |
| 2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine | Benzimidazole | Ethylamine | Not reported | None | Bromo substituent |
| (1H-Imidazol-2-yl)methanamine hydrochloride | Imidazole | Methylamine | Not reported | Hydrochloride | Simple imidazole core |
Research Findings and Implications
- Synthetic Accessibility : Analogs like 2-(2-bromo-benzimidazolyl)ethylamine are synthesized efficiently (e.g., 79% yield), suggesting feasible routes for the target compound .
- Commercial Relevance : Propylamine analogs are marketed by platforms like ECHEMI, underscoring industrial interest in naphthoimidazole derivatives .
- Biological Potential: While direct data are lacking, structurally related benzoimidazoles and imidazolones exhibit antitumor activity (), hinting at possible therapeutic avenues for the target compound .
Biological Activity
The compound 2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride is a derivative of naphtho[2,3-d]imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antiviral and anticancer agent, as well as its mechanisms of action.
- Molecular Formula : C13H13N3·2HCl
- Molecular Weight : 281.17 g/mol
- CAS Number : Not specified
- Structure : The compound features a naphtho[2,3-d]imidazole moiety linked to an ethylamine group.
Antiviral Activity
Research has indicated that compounds similar to naphtho[2,3-d]imidazoles exhibit antiviral properties. For instance:
- A patent describes the synthesis of various naphtho[2,3-d]imidazole derivatives that demonstrated significant antiviral activity against viral infections such as HIV and hepatitis C virus (HCV) .
- The mechanism involves the inhibition of viral replication through interference with viral enzymes.
Anticancer Activity
The anticancer potential of naphtho[2,3-d]imidazole derivatives has been extensively studied:
- A study published in Molecules highlighted the cytotoxic effects of naphtho[1,2-d]imidazoles against multiple cancer cell lines including HL-60 (leukemia) and HCT-116 (colon cancer) . The IC50 values for these compounds ranged from 8.71 to 62.11 μM.
Table 1: Cytotoxicity Data of Naphtho[1,2-d]imidazoles
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| IM4 | HL-60 | 21.05 | >41.67 |
| IM5 | HCT-116 | 29.92 | N/A |
| IM7 | SNB-19 (Glioblastoma) | 62.11 | N/A |
Note: Selectivity Index (SI) is calculated based on the ratio of IC50 values between cancerous and non-cancerous cell lines.
The biological activity of naphtho[2,3-d]imidazoles can be attributed to several mechanisms:
- Inhibition of DNA/RNA Synthesis : These compounds may interfere with nucleic acid synthesis in both viral and tumor cells.
- Induction of Apoptosis : Naphtho[2,3-d]imidazoles have been shown to activate apoptotic pathways in cancer cells.
- Fluorescent Properties : Their fluorescent characteristics make them suitable for use as probes in biological imaging and drug delivery systems .
Case Studies
Several studies have demonstrated the efficacy of naphtho[2,3-d]imidazole derivatives in preclinical models:
Q & A
Q. Key reagents :
- Palladium catalysts (e.g., Pd/C) for coupling reactions.
- Anhydrous solvents (DMF, DCM) to prevent hydrolysis.
- HCl for salt formation.
Basic: What analytical techniques are essential for characterizing this compound?
Methodological characterization requires:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the imidazole ring structure and ethylamine chain (e.g., δ 7.5–8.5 ppm for aromatic protons; δ 3.2–3.8 ppm for CH₂NH₂) .
- IR spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N stretch) validate the imidazole core .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H⁺] at m/z 260.17 for the free base) .
- Elemental analysis : To verify chloride content in the dihydrochloride form (expected Cl⁻ ~21–23%) .
Basic: How to address common impurities observed during synthesis?
Common impurities include:
- Unreacted intermediates : Residual aromatic amines or nitriles. Mitigate via column chromatography (silica gel, eluent: methanol/DCM gradient) .
- Byproducts from side reactions : Over-alkylation or incomplete cyclization. Optimize reaction time and temperature (e.g., 24 hours at 100°C) .
- Moisture-induced degradation : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the imidazole ring .
Advanced: How to optimize reaction conditions for improved yield and purity?
- Temperature control : Lower temperatures (60–80°C) reduce side reactions but may slow cyclization. Use microwave-assisted synthesis for faster, controlled heating .
- Catalyst screening : Test Pd/C vs. CuI for coupling efficiency. Pd/C often provides higher yields (>70%) but requires careful removal post-reaction .
- Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilicity, while DCM improves solubility of hydrophobic intermediates .
Q. Example optimization workflow :
| Parameter | Test Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 60, 80, 100, 120 | 80 | +15% |
| Catalyst | Pd/C, CuI, None | Pd/C | +20% |
| Reaction Time (h) | 12, 24, 36 | 24 | +10% |
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) .
- Salt form differences : Compare free base vs. dihydrochloride solubility (e.g., use DMSO stock solutions at fixed concentrations) .
- Structural analogs : Confirm compound identity via NMR and X-ray crystallography to rule out isomeric byproducts .
Advanced: What strategies are effective for studying its biochemical interactions?
- Enzyme inhibition assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics .
- Molecular docking : Align the compound’s structure (e.g., naphthoimidazole core) with target active sites (e.g., kinase domains) using software like AutoDock .
- Metabolic stability : Test microsomal half-life (e.g., human liver microsomes) to assess pharmacokinetic potential .
Advanced: How to evaluate environmental impacts of this compound?
Follow the INCHEMBIOL framework :
Physical-chemical properties : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
Ecotoxicity : Perform Daphnia magna acute toxicity tests (48-hour LC₅₀).
Degradation studies : Use HPLC-MS to track abiotic hydrolysis (pH 7–9) and photolysis rates.
Advanced: How to integrate computational modeling into experimental design?
- QSAR models : Train on imidazole derivatives to predict solubility, toxicity, and target affinity .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., NH₂ group for functionalization) .
- Machine learning : Screen reaction conditions using datasets from analogous naphthoimidazole syntheses .
Advanced: How to address spectral data discrepancies in published studies?
- Reference standards : Compare with authentic samples (e.g., PubChem CID 2723957) .
- Deuterated solvents : Ensure NMR spectra are acquired in DMSO-d₆ or CDCl₃ to avoid solvent peaks .
- Peak assignment tools : Use software like MestReNova to validate shifts against predicted values .
Advanced: How to design multidisciplinary studies combining synthesis and bioactivity?
Adopt a workflow integrating:
Synthetic chemistry : Optimize dihydrochloride salt stability for in vivo use .
Pharmacology : Pair structure-activity relationship (SAR) studies with in vitro cytotoxicity assays .
Environmental science : Assess compound persistence using OECD 301 biodegradation guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
